5-Fluoro-2-pivalamidonicotinic acid
Overview
Description
5-Fluoro-2-pivalamidonicotinic acid is a fluorinated derivative of nicotinic acid. It is characterized by the presence of a fluorine atom at the 5-position and a pivalamido group at the 2-position of the pyridine ring. This compound has a molecular formula of C11H13FN2O3 and a molecular weight of 240.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-nitropyridine with pivaloyl chloride in the presence of a base, followed by reduction of the nitro group to an amine and subsequent acylation to form the pivalamido group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-pivalamidonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Fluoro-2-pivalamidonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-pivalamidonicotinic acid is not well-documented. similar compounds, such as 5-fluorouracil, exert their effects by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. It is likely that this compound may interact with similar molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxynicotinic acid
- 5-Amino-2-fluoroisonicotinic acid
- 2-Methoxy-3-pivalamidoisonicotinic acid
Uniqueness
5-Fluoro-2-pivalamidonicotinic acid is unique due to the presence of both a fluorine atom and a pivalamido group, which can impart distinct chemical and biological properties compared to other similar compounds. The fluorine atom can enhance metabolic stability and bioavailability, while the pivalamido group can influence the compound’s lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIHHQAWOHUOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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